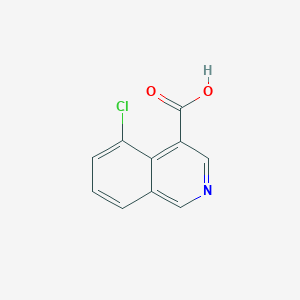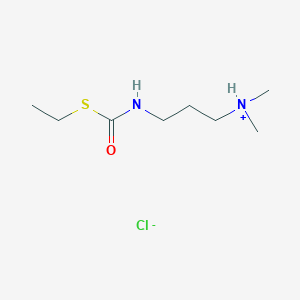![molecular formula C16H15N3O B8629495 [4-(quinolin-2-ylmethoxy)phenyl]hydrazine](/img/structure/B8629495.png)
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine
描述
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine is a compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a suitable solvent and base. One common method involves the use of 1-pentanol as the solvent and sodium carbonate as the base . The reaction proceeds through nucleophilic substitution, where the phenylhydrazine attacks the chloroquinoline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The phenylhydrazine group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the phenylhydrazine group.
2-Chloroquinoline: A precursor in the synthesis of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine.
Phenylhydrazine: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of both the quinoline and phenylhydrazine moieties, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other quinoline derivatives .
属性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C16H15N3O/c17-19-13-7-9-15(10-8-13)20-11-14-6-5-12-3-1-2-4-16(12)18-14/h1-10,19H,11,17H2 |
InChI 键 |
LBLWJCOOLUGHGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)NN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8629480.png)





